

6-Methylnicotinaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Methylnicotinaldehyde

Cat. No.: B1311806

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An In-depth Technical Guide to 6-Methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylnicotinaldehyde, a substituted pyridine derivative, is a heterocyclic aldehyde with potential applications as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a pyridine ring with a methyl group at the 6-position and an aldehyde at the 3-position, offers multiple sites for chemical modification, making it a versatile intermediate for the synthesis of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and analytical characterization of **6-Methylnicotinaldehyde**.

Core Data

A summary of the key quantitative data for **6-Methylnicotinaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	53014-84-9	[1]
Molecular Weight	121.14 g/mol	[1]
Molecular Formula	C ₇ H ₇ NO	[1]
Boiling Point	95 °C at 20 mmHg	
Density	1.084 g/cm ³	
Refractive Index	1.546	
Appearance	Colorless to light yellow liquid	
Solubility	Miscible with water and most organic solvents	

Synthesis of 6-Methylnicotinaldehyde

A common and effective method for the synthesis of **6-Methylnicotinaldehyde** involves the lithiation of a halogenated precursor followed by formylation.[2][3]

Experimental Protocol

Materials:

- 5-Bromo-2-methylpyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (typically 2.5 M in hexanes)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)

- Argon or Nitrogen gas for inert atmosphere

Equipment:

- Three-neck round-bottom flask
- Dropping funnel
- Low-temperature thermometer
- Magnetic stirrer and stir bar
- Syringes
- Rotary evaporator
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- A solution of 5-bromo-2-methylpyridine (1.0 equivalent) in anhydrous THF is prepared in a three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).[\[2\]](#)[\[3\]](#)
- The solution is cooled to -78 °C using a dry ice/acetone bath.[\[2\]](#)[\[3\]](#)
- n-Butyllithium (n-BuLi) solution (1.1 equivalents) is added dropwise via syringe while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.[\[2\]](#)[\[3\]](#)
- Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred for an additional hour at the same temperature.[\[2\]](#)[\[3\]](#)
- The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[\[2\]](#)[\[3\]](#)

- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.[2][3]
- The combined organic layers are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure using a rotary evaporator.[2][3]
- The crude product is purified by column chromatography on silica gel to yield **6-Methylnicotinaldehyde**. [3]

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **6-Methylnicotinaldehyde**. The following are key analytical techniques and expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is a primary tool for structural elucidation. While a publicly available spectrum for **6-Methylnicotinaldehyde** is noted, the detailed peak assignments are not provided in the search results.[4] For the closely related methyl 6-methylnicotinate, the methyl protons on the pyridine ring appear as a singlet around 2.58 ppm, and the aromatic protons are observed in the range of 7.20-9.06 ppm.[5] The aldehyde proton of **6-Methylnicotinaldehyde** would be expected to appear as a singlet further downfield, typically in the 9-10 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **6-Methylnicotinaldehyde**, characteristic absorption bands would be expected for:

- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-H stretch (aromatic): Bands above 3000 cm^{-1} .
- C-H stretch (aliphatic $-\text{CH}_3$): Bands just below 3000 cm^{-1} .
- C=C and C=N stretches (pyridine ring): Absorptions in the $1600\text{-}1400\text{ cm}^{-1}$ region.

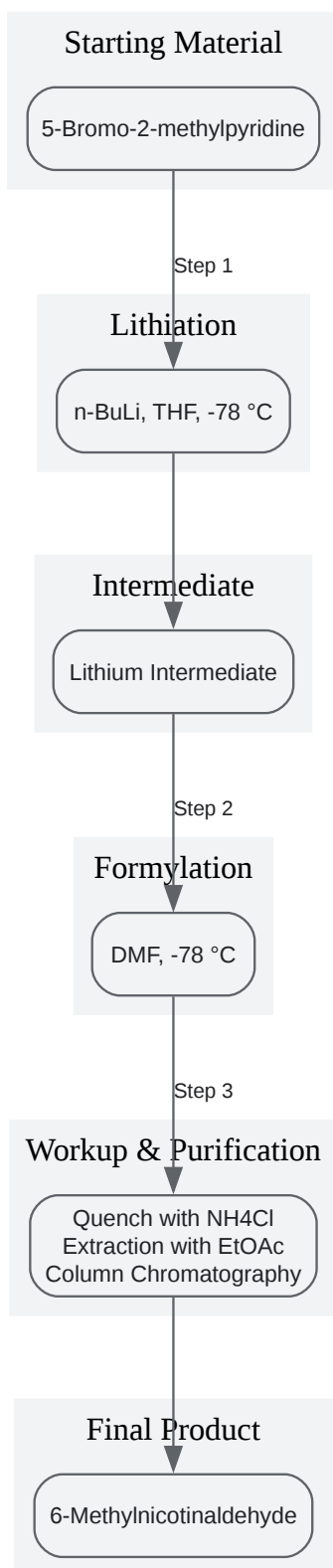
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **6-Methylnicotinaldehyde**, the molecular ion peak (M^+) would be observed at an m/z ratio corresponding to its molecular weight of 121.14.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **6-Methylnicotinaldehyde** from 5-bromo-2-methylpyridine.

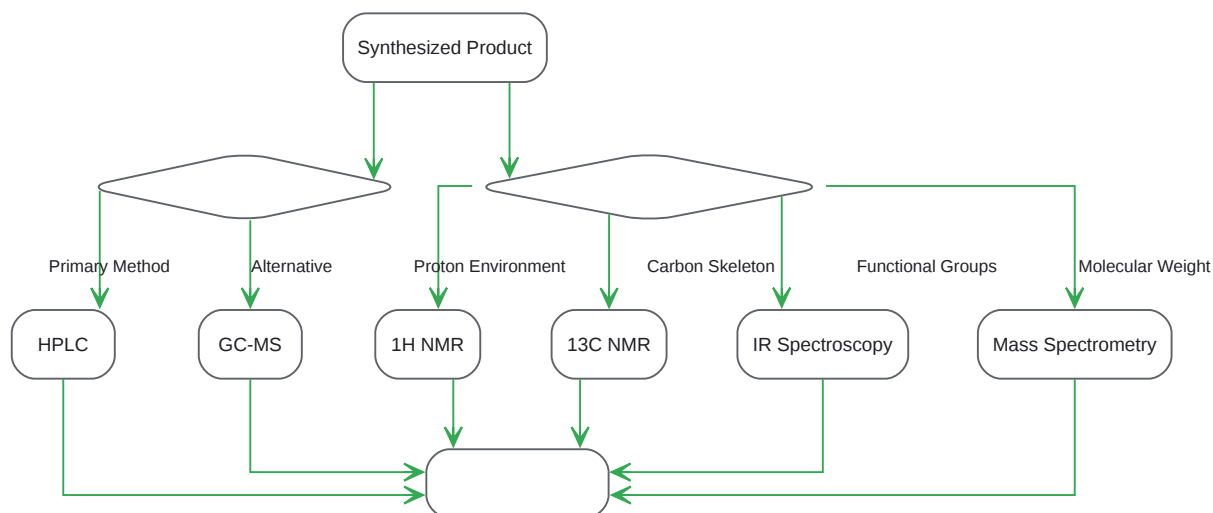


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Caption: Synthesis workflow for **6-Methylnicotinaldehyde**.

Analytical Workflow

This diagram outlines the logical progression of analytical techniques used to characterize the synthesized **6-Methylnicotinaldehyde**.



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Caption: Analytical workflow for compound characterization.

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